molecular formula C4H2ClF7O B1306077 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether CAS No. 56860-86-7

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether

Cat. No.: B1306077
CAS No.: 56860-86-7
M. Wt: 234.5 g/mol
InChI Key: GPRYVSOUOYKCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is a chemical compound with the molecular formula C₄H₂ClF₇O and a molecular weight of 234.5 g/mol . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether typically involves the reaction of hexafluoropropylene oxide with chlorofluoromethane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reactants to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated ethers, alcohols, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved include binding to active sites and altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is unique due to its specific combination of fluorine and chlorine atoms, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation .

Biological Activity

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether (CAS No. 56860-86-7) is a fluorinated ether with unique chemical properties that make it valuable in various scientific and industrial applications. This article explores its biological activity, including mechanisms of action, potential applications in medicine and biology, and relevant case studies.

  • Molecular Formula : C₄H₂ClF₇O
  • Molecular Weight : 234.5 g/mol
  • Physical State : Colorless to almost colorless liquid
  • Boiling Point : Approximately 55 °C
  • Specific Gravity : 1.41

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, potentially inhibiting their activity. Its fluorinated structure enhances its ability to form stable interactions with proteins.
  • Protein Conformational Changes : By altering the conformation of target proteins, it may affect their function and stability.

Biological Applications

  • Medicinal Chemistry : Research indicates that this compound may have applications in drug delivery systems due to its stability and ability to penetrate biological membranes.
  • Metabolic Studies : It has been used in studies examining the role of cytochrome P450 enzymes in metabolism. For instance, investigations into its metabolism in rat liver microsomes have provided insights into its biotransformation pathways .

Case Study 1: Metabolism in Liver Microsomes

A significant study focused on the metabolism of this compound in rat liver microsomes showed that cytochrome P450 2E1 plays a crucial role in its metabolic pathway. This finding underscores the importance of this compound in toxicological assessments and environmental impact studies .

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example, studies have shown that it can affect the activity of certain cytochrome P450 isoforms, leading to altered drug metabolism profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar fluorinated compounds:

Compound NameMolecular FormulaBiological Activity
1,1,1,3,3,3-Hexafluoro-2-propanolC₃H₃F₆OSolvent and reagent in organic synthesis
1,1-Dichloro-2-fluoroethaneC₂H₂Cl₂FUsed as a refrigerant; less bioactive
1-Fluoro-2-methylpropaneC₄H₉FLimited biological applications

Safety and Environmental Considerations

While this compound has promising applications, it is essential to consider its safety profile:

  • Hazard Statements : Causes skin irritation and serious eye irritation.
  • Precautionary Measures : Protective gloves and eye protection are recommended during handling.

Properties

IUPAC Name

1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRYVSOUOYKCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)Cl)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381157
Record name 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-86-7
Record name 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56860-86-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.